7,7-dimethyl-1-phenyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
7,7-DIMETHYL-1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the quinoline core.
Substitution Reactions: Functional groups such as the phenyl and thiophene rings can be introduced through substitution reactions.
Oxidation and Reduction: Specific oxidation and reduction steps may be necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the quinoline core.
Reduction: Reduction reactions can be used to modify the oxidation state of the quinoline core.
Substitution: Various substitution reactions can introduce or modify functional groups on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, derivatives of quinoline are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE would depend on its specific biological activity. Generally, quinoline derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific substitution pattern, which may confer unique biological properties and reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H21NO2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
7,7-dimethyl-1-phenyl-4-thiophen-2-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H21NO2S/c1-21(2)12-16-20(17(23)13-21)15(18-9-6-10-25-18)11-19(24)22(16)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3 |
InChI Key |
TWGWRMSVFGZOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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